molecular formula C10H9N3O B11909155 2-(1H-pyrazol-1-yl)benzenecarbaldehyde oxime

2-(1H-pyrazol-1-yl)benzenecarbaldehyde oxime

Cat. No.: B11909155
M. Wt: 187.20 g/mol
InChI Key: MWWOVHKZIWVRCY-WQLSENKSSA-N
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Description

2-(1H-Pyrazol-1-yl)benzaldehyde oxime is an organic compound with the molecular formula C10H9N3O It is a derivative of benzaldehyde, where the aldehyde group is substituted with an oxime group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime typically involves the reaction of 2-(1H-Pyrazol-1-yl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for 2-(1H-Pyrazol-1-yl)benzaldehyde oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-1-yl)benzaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-(1H-Pyrazol-1-yl)benzaldehyde oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Pyrazol-1-yl)benzaldehyde oxime is unique due to the presence of both the oxime and pyrazole functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

(NZ)-N-[(2-pyrazol-1-ylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C10H9N3O/c14-12-8-9-4-1-2-5-10(9)13-7-3-6-11-13/h1-8,14H/b12-8-

InChI Key

MWWOVHKZIWVRCY-WQLSENKSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\O)N2C=CC=N2

Canonical SMILES

C1=CC=C(C(=C1)C=NO)N2C=CC=N2

Origin of Product

United States

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